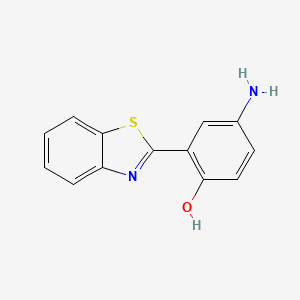

4-Amino-2-benzothiazol-2-yl-phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-(1,3-benzothiazol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRCBHVOYDSGKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425211 |

Source

|

| Record name | 2-(2'-hydroxy-5'-aminophenyl) benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30616-38-7 |

Source

|

| Record name | 2-(2'-hydroxy-5'-aminophenyl) benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-(1,3-benzothiazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 4-Amino-2-benzothiazol-2-yl-phenol

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-2-benzothiazol-2-yl-phenol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (C₁₃H₁₀N₂OS), a heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzothiazole derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details a reliable synthetic protocol, explores the underlying reaction mechanism, outlines a suite of analytical techniques for structural elucidation and purity assessment, and discusses the compound's properties and safety considerations. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded resource on this valuable chemical entity.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system formed by the fusion of a benzene ring and a thiazole ring, is a cornerstone in the development of pharmacologically active agents.[1][4] Its unique structural and electronic properties allow for diverse interactions with various biological targets, making it a frequent motif in approved drugs and clinical candidates.[1][3] The 2-aminobenzothiazole framework, in particular, serves as a versatile starting point for creating libraries of compounds with potential therapeutic applications, from kinase inhibitors in oncology to agents targeting neurodegenerative diseases.[1][5]

This compound emerges as a particularly noteworthy derivative. The presence of three key functional groups—the benzothiazole core, a phenol hydroxyl group, and an aromatic amine—provides multiple handles for further chemical modification. This strategic positioning of functional groups makes it an ideal intermediate for synthesizing more complex molecules, such as azo dyes for materials applications or elaborate drug candidates through functionalization of the amino or hydroxyl moieties.[6][7] It is also investigated as a fluorescent dye, with potential uses in optical sensors.[7]

Synthesis Pathway and Experimental Protocol

The most direct and widely cited method for synthesizing 2-substituted benzothiazoles is the condensation of an o-aminothiophenol with a carboxylic acid or its derivative.[6][8] For the target compound, this compound, this is efficiently achieved through the reaction of 2-aminothiophenol with 5-aminosalicylic acid.

Reaction Mechanism and Rationale

The synthesis proceeds via a condensation-cyclization reaction, typically catalyzed by a dehydrating agent such as polyphosphoric acid (PPA). PPA serves the dual role of a solvent for the reactants at elevated temperatures and a powerful catalyst that facilitates the necessary dehydration steps.

The proposed mechanism involves two key stages:

-

Amide Formation: The amino group of 2-aminothiophenol acts as a nucleophile, attacking the carboxyl group of 5-aminosalicylic acid to form an intermediate N-(2-mercaptophenyl)amide.

-

Intramolecular Cyclization and Dehydration: The thiol (-SH) group of the intermediate then attacks the carbonyl carbon of the amide. This is followed by the elimination of a water molecule (dehydration), leading to the formation of the stable, aromatic benzothiazole ring. The reaction is driven to completion by the high temperature and the water-sequestering action of PPA.[6]

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established literature procedures for analogous compounds.[6][9] Researchers should perform their own risk assessment before proceeding.

Reagents and Materials:

-

2-Aminothiophenol

-

5-Aminosalicylic acid

-

Polyphosphoric acid (PPA)

-

10% Potassium carbonate (K₂CO₃) solution (aqueous)

-

Ethanol (for recrystallization)

-

Round-bottom flask equipped with a reflux condenser and stirring mechanism

-

Heating mantle

-

Standard filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol and 5-aminosalicylic acid in equimolar amounts.

-

Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to act as both solvent and catalyst (typically 10-20 times the weight of the limiting reagent).

-

Heating: Heat the stirred mixture to approximately 200-220 °C for 4-8 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to a manageable temperature (around 80-100 °C). Carefully and slowly pour the viscous reaction mixture into a vigorously stirred beaker containing a cold 10% aqueous solution of potassium carbonate (K₂CO₃).

-

Causality Note: This step neutralizes the acidic PPA, causing the product, which is insoluble in the basic aqueous medium, to precipitate out of the solution.

-

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a solid.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of the target compound is presented below.

| Property | Value | Reference |

| IUPAC Name | 4-amino-2-(1,3-benzothiazol-2-yl)phenol | [10] |

| CAS Number | 30616-38-7 | [10][11][12] |

| Molecular Formula | C₁₃H₁₀N₂OS | [10][11] |

| Molecular Weight | 242.30 g/mol | [10][11] |

| Appearance | Solid | [12] |

| Melting Point | 190-190.5 °C | [7] |

| pKa (Predicted) | 8.33 ± 0.43 | [7] |

| LogP (Predicted) | 3.2511 | [11] |

Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[10]

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[13]

-

Store in a tightly closed container in a dry, cool place.[11][13]

Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A multi-technique approach provides a self-validating system, ensuring the final product meets the required specifications.

Spectroscopic and Chromatographic Analysis

The following table summarizes the expected results from key analytical techniques.

| Technique | Principle | Expected Results / Key Observations |

| FT-IR Spectroscopy | Measures absorption of infrared radiation to identify functional groups. | ~3400-3300 cm⁻¹: N-H stretching (amine).~3300-3200 cm⁻¹ (broad): O-H stretching (phenol).~3100-3000 cm⁻¹: Aromatic C-H stretching.~1630-1600 cm⁻¹: C=N stretching of the thiazole ring.[14][15]~1600-1450 cm⁻¹: Aromatic C=C ring stretching.~700-600 cm⁻¹: C-S stretching.[14] |

| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of hydrogen atoms, revealing their chemical environment. | ~9.5-10.0 ppm (singlet, 1H): Phenolic -OH proton.~7.0-8.2 ppm (multiplets, 7H): Aromatic protons from both the benzothiazole and phenol rings.~5.0-5.5 ppm (broad singlet, 2H): Amine -NH₂ protons.(Note: Chemical shifts are approximate and depend on the solvent, e.g., DMSO-d₆)[16] |

| Mass Spectrometry (MS) | Ionizes the molecule and measures its mass-to-charge ratio to determine molecular weight and fragmentation patterns. | Molecular Ion Peak (M⁺): Expected at m/z ≈ 242.05 (for the exact mass of C₁₃H₁₀N₂OS).[10] |

| HPLC | Separates components of a mixture to assess purity. | A single, sharp major peak under appropriate conditions (e.g., C18 column, mobile phase of acetonitrile/water with a modifier, UV detection), indicating high purity (>95%).[17][18] |

Applications and Future Directions

This compound is more than a synthetic target; it is a gateway to novel chemical entities with significant potential. Its established utility includes:

-

Drug Discovery Intermediate: It serves as a precursor for synthesizing advanced drug candidates. The amino group can be acylated, alkylated, or converted to a diazonium salt for further coupling reactions, enabling the creation of diverse molecular libraries for screening.[19][20]

-

Fluorescent Probes and Materials: The conjugated system of the molecule imparts fluorescent properties, making it a candidate for the development of optical sensors and photoactive materials.[7]

-

Anticancer Research: The 2-(4-aminophenyl)benzothiazole substructure, closely related to the title compound, has demonstrated potent and selective antitumor activity, inspiring further research into analogous structures.[21]

Future research will likely focus on leveraging its versatile functional groups to develop targeted therapies, novel imaging agents, and advanced organic materials.

References

- IAJESM. (n.d.). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges.

- Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.

- PubChem. (n.d.). 4-Amino-2-(1,3-benzothiazol-2-yl)phenol | C13H10N2OS.

- PMC - NIH. (2022-04-18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.

- MDPI. (2022-06-27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.).

- ChemScene. (n.d.). 30616-38-7 | this compound.

- PMC - PubMed Central. (n.d.). 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol.

- ResearchGate. (n.d.). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF.

- ResearchGate. (n.d.). Infrared Spectrum of substituted benzothiazoles (BT1-BT3) derivatives.

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.).

- PMC - PubMed Central. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.

- ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole.

- Google Patents. (n.d.). CN103006645A - Application of 2-aminobenzothiazole derivatives being taken as DHODH (dihydroorotate dehydrogenase) inhibitor.

- MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.

- PMC - NIH. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.

- SAFETY DATA SHEET. (2010-08-10).

- Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.

- Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (2025-06-20).

- MDPI. (n.d.). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents.

- Santa Cruz Biotechnology. (n.d.). 4-Amino-2-benzothiazol-2-yl-6-methyl-phenol | SCBT.

- chemicalbook. (n.d.). This compound synthesis.

- Guidechem. (n.d.). 4-AMINO-2-BENZOTHIAZOL-2-YL-6-METHYL-PHENOL 626218-29-9 wiki.

- Ten Chongqing Chemdad Co. (n.d.). This compound.

- CymitQuimica. (n.d.). Phenol, 4-amino-2-(2-benzothiazolyl)-.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).

- MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.

- Pharmaffiliates. (n.d.). 30616-38-7| Chemical Name : 4-Amino-2-(benzo[d]thiazol-2-yl)phenol.

- BMC Chemistry. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.

- MDPI. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.

- angenechemical.com. (n.d.). Phenol, 4-amino-2-(2-benzothiazolyl)-(CAS# 30616-38-7 ).

- ResearchGate. (2025-08-06). Mass Spectral Studies of Some 6-(2-N-Substituted aminothiazol-4-yl)chromones and Flavones.

- PubMed. (n.d.). Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry.

- SpectraBase. (n.d.). 4-amino-2-(1,3-benzothiazol-2-yl)phenol - Optional[1H NMR] - Spectrum.

- MDPI. (n.d.). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide.

- ResearchGate. (n.d.). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.

Sources

- 1. iajesm.in [iajesm.in]

- 2. ijprajournal.com [ijprajournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]

- 5. CN103006645A - Application of 2-aminobenzothiazole derivatives being taken as DHODH (dihydroorotate dehydrogenase) inhibitor - Google Patents [patents.google.com]

- 6. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 9. 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Amino-2-(1,3-benzothiazol-2-yl)phenol | C13H10N2OS | CID 738658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. Phenol, 4-amino-2-(2-benzothiazolyl)- | CymitQuimica [cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. jchr.org [jchr.org]

- 15. repository.qu.edu.iq [repository.qu.edu.iq]

- 16. spectrabase.com [spectrabase.com]

- 17. d-nb.info [d-nb.info]

- 18. researchgate.net [researchgate.net]

- 19. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents | MDPI [mdpi.com]

Spectroscopic Properties of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol, a molecule of significant interest in the fields of materials science and medicinal chemistry. This document delves into the synthesis, and the theoretical and experimental spectroscopic characteristics of this compound, with a particular focus on its photophysical behavior governed by the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of novel fluorescent probes and pharmacologically active benzothiazole derivatives.

Introduction: The Significance of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol

4-Amino-2-(1,3-benzothiazol-2-yl)phenol belongs to the 2-(2'-hydroxyphenyl)benzothiazole (HBT) family of compounds, which are renowned for their unique photophysical properties. The core structure, consisting of a phenol ring linked to a benzothiazole moiety, facilitates an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) upon photoexcitation. This process leads to a significant Stokes shift, dual fluorescence, and high sensitivity to the molecular environment, making these compounds ideal candidates for applications such as fluorescent probes, sensors, and imaging agents.

The addition of an amino group at the 4-position of the phenol ring introduces a potent electron-donating group, which can significantly modulate the electronic structure and, consequently, the spectroscopic and photophysical properties of the molecule. Understanding these properties is crucial for the rational design of novel materials and therapeutic agents. This guide will explore the synthesis and detailed spectroscopic characterization of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol, providing both theoretical insights and practical experimental protocols.

Molecular Structure and Synthesis

The structural framework of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol is foundational to its distinct spectroscopic behavior.

Diagram: Molecular Structure of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol

Caption: Chemical structure of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol.

Synthetic Pathway

The synthesis of 2-arylbenzothiazoles is typically achieved through the condensation of an o-aminothiophenol with a carboxylic acid or its derivative. For 4-Amino-2-(1,3-benzothiazol-2-yl)phenol, a common and effective method involves the reaction of 2-aminothiophenol with 4-amino-2-hydroxybenzoic acid. Polyphosphoric acid (PPA) is often employed as a catalyst and dehydrating agent in this reaction, which is typically carried out at elevated temperatures.[1]

Diagram: Synthetic Workflow

Caption: General synthetic workflow for 4-Amino-2-(1,3-benzothiazol-2-yl)phenol.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a condenser, add 4-amino-2-hydroxybenzoic acid and 2-aminothiophenol in equimolar amounts to polyphosphoric acid.

-

Heating: Heat the reaction mixture to 180-220°C with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a cold, saturated solution of sodium bicarbonate or potassium carbonate to neutralize the excess acid.

-

Isolation: The crude product precipitates out of the solution. Collect the precipitate by filtration and wash it thoroughly with water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Photophysical Properties: A Tale of Two States

The photophysical behavior of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol is dominated by the Excited-State Intramolecular Proton Transfer (ESIPT) process. Upon absorption of a photon, the molecule is promoted to an excited electronic state (enol form). In this excited state, a proton is rapidly transferred from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole ring, forming an excited-state keto tautomer. This tautomer then relaxes to the ground state via fluorescence, followed by a rapid reverse proton transfer to regenerate the ground-state enol form.[2]

Diagram: Jablonski Diagram illustrating the ESIPT process

Caption: Simplified Jablonski diagram for the ESIPT process.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol is expected to exhibit strong absorption bands in the ultraviolet and near-visible regions, corresponding to π-π* and n-π* electronic transitions. The position of the absorption maximum (λmax) is influenced by the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents, a single absorption band is typically observed. As the solvent polarity increases, a bathochromic (red) shift is often seen due to the stabilization of the more polar excited state.[3]

Table 1: Expected UV-Vis Absorption Maxima in Various Solvents

| Solvent | Polarity Index | Expected λmax (nm) |

| Hexane | 0.1 | ~340-360 |

| Toluene | 2.4 | ~350-370 |

| Dichloromethane | 3.1 | ~360-380 |

| Acetone | 5.1 | ~370-390 |

| Acetonitrile | 5.8 | ~370-390 |

| Ethanol | 4.3 | ~380-400 |

| Methanol | 5.1 | ~380-400 |

Note: The values presented are estimations based on data from structurally similar compounds and may vary in experimental settings.

Fluorescence Spectroscopy

A key feature of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol is its dual fluorescence, arising from the emission of both the enol and keto tautomers.

-

Enol Emission: A weaker, higher-energy fluorescence band in the blue-violet region.

-

Keto Emission: A strong, lower-energy fluorescence band in the green-yellow region, characterized by a large Stokes shift.

The relative intensities of these two emission bands are highly dependent on the solvent polarity. In nonpolar solvents, the ESIPT process is highly efficient, and the keto emission dominates. In polar and protic solvents, the formation of intermolecular hydrogen bonds with the solvent can compete with the intramolecular hydrogen bond required for ESIPT, leading to an increase in the enol emission.[4]

Table 2: Expected Fluorescence Emission Properties in Various Solvents

| Solvent | Enol Emission λem (nm) | Keto Emission λem (nm) | Stokes Shift (Keto, nm) |

| Hexane | ~400-420 (weak) | ~520-540 | ~180-200 |

| Toluene | ~410-430 (weak) | ~530-550 | ~180-200 |

| Dichloromethane | ~420-440 | ~540-560 | ~180-200 |

| Acetone | ~430-450 | ~550-570 | ~180-190 |

| Acetonitrile | ~430-450 | ~550-570 | ~180-190 |

| Ethanol | ~440-460 | ~560-580 | ~180-190 |

| Methanol | ~440-460 | ~560-580 | ~180-190 |

Note: The values presented are estimations based on data from structurally similar compounds and may vary in experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and types of protons and their connectivity. The aromatic protons of the benzothiazole and aminophenol rings will appear in the downfield region (typically 6.5-8.5 ppm). The protons of the amino and hydroxyl groups will appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. Aromatic carbons typically resonate in the range of 110-160 ppm. The carbon atom of the C=N group in the benzothiazole ring is expected to appear further downfield.[5][6]

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=N (Benzothiazole) | 160-170 |

| Aromatic C-O | 150-160 |

| Aromatic C-N | 140-150 |

| Aromatic C-S | 130-140 |

| Other Aromatic C-H and C-C | 110-130 |

Note: These are approximate ranges based on data from analogous structures and can be influenced by solvent effects.[7]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.

Table 4: Expected IR Absorption Bands and their Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H stretching | Amino group (-NH₂) |

| 3500-3200 (broad) | O-H stretching | Phenolic hydroxyl (-OH) |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 1650-1550 | C=N stretching | Benzothiazole ring |

| 1600-1450 | C=C stretching | Aromatic rings |

| 1300-1000 | C-O stretching | Phenolic C-O |

| 1250-1020 | C-N stretching | Aromatic C-N |

Note: The exact positions of the peaks can be influenced by intermolecular interactions.[8]

Conclusion and Future Perspectives

4-Amino-2-(1,3-benzothiazol-2-yl)phenol is a fascinating molecule with a rich spectroscopic profile, primarily dictated by the ESIPT phenomenon. Its sensitivity to the local environment, evidenced by its solvatochromic properties, makes it a promising candidate for the development of advanced fluorescent sensors and probes. The presence of the amino group offers a site for further functionalization, enabling the fine-tuning of its photophysical and pharmacological properties.

Future research in this area could focus on:

-

Synthesis of Derivatives: Exploring the effects of different substituents on the amino group and the aromatic rings to modulate the spectroscopic properties for specific applications.

-

Biological Applications: Investigating the potential of this molecule and its derivatives as fluorescent probes for bio-imaging and as scaffolds for the development of new therapeutic agents.

-

Materials Science: Incorporating this chromophore into polymeric matrices to create novel photoresponsive materials.

This in-depth guide provides a solid foundation for researchers and professionals to understand and exploit the unique spectroscopic properties of 4-Amino-2-(1,3-benzothiazol-2-yl)phenol.

References

-

Hutchinson, I., Chua, M. S., Browne, H. L., & Trapani, V. (2015). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 20(8), 13933–13956. [Link]

-

Park, S. Y., Lee, J. H., & Kim, Y. H. (2014). Excited-state intramolecular proton transfer on 2-(2′-hydroxy-4′-R-phenyl)benzothiazole nanoparticles and fluorescence wavelength depending on substituent and temperature. RSC Advances, 4(27), 13965-13972. [Link]

-

Li, X., et al. (2021). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. International Journal of Molecular Sciences, 22(16), 8886. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Retrieved from [Link]

-

Prasetyo, I., & Mufrodi, Z. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 89-104. [Link]

-

Al-Omair, M. A. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)Thiophene Dyes. International Journal of Molecular Sciences, 22(3), 1334. [Link]

-

Zanocco, A. L., Lemp, E., Günther, G., & Morales, J. (2009). Solvent and compartmentalization effects on the photophysics of 4-(benzothiazol-2-yl)-N,N-diphenylaniline. Afinidad, 66(539), 44-50. [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Chen, J., et al. (2020). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry, 8, 603. [Link]

-

Zoth, M., et al. (2003). Ultrafast Excited-State Proton Transfer of 2-(2'-Hydroxyphenyl)benzothiazole: Theoretical Analysis of the Skeletal Deformations and the Active Vibrational Modes. The Journal of Physical Chemistry A, 107(49), 10607–10617. [Link]

Sources

- 1. 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. [PDF] Excited-state intramolecular proton transfer on 2-(2′-hydroxy-4′-R-phenyl)benzothiazole nanoparticles and fluorescence wavelength depending on substituent and temperature | Semantic Scholar [semanticscholar.org]

- 5. 4-Aminophenol(123-30-8) 13C NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

A Quantum Chemical Deep Dive into 4-Amino-2-benzothiazol-2-yl-phenol: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the benzothiazole scaffold holds a privileged status. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, and anticonvulsant properties. The molecule at the heart of this guide, 4-Amino-2-benzothiazol-2-yl-phenol (ABT), is a compelling subject for in-depth computational analysis. Its structure, featuring a phenol, an amino group, and the benzothiazole core, suggests a rich electronic landscape ripe for exploration. Understanding the fundamental quantum chemical properties of ABT can provide invaluable insights into its reactivity, stability, and potential intermolecular interactions, thereby accelerating its journey from a compound of interest to a viable drug candidate.

This technical guide eschews a rigid, templated approach in favor of a narrative that logically unfolds the quantum chemical characterization of ABT. We will journey from the molecule's fundamental geometry to its electronic and reactive properties, providing not just data, but the scientific rationale behind the computational choices and the interpretation of the results. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, molecular-level understanding of this promising compound.

Computational Methodology: A Framework for Predictive Accuracy

The cornerstone of any robust computational study is a well-justified and meticulously executed methodology. The choice of theoretical methods and parameters is not arbitrary; it is guided by a wealth of published research on similar molecular systems, ensuring a high degree of confidence in the predictive power of the calculations.

Experimental Protocol: The In Silico Workflow

The quantum chemical investigation of this compound was carried out using the following multi-step computational protocol:

-

Molecular Structure Generation: The initial 3D structure of ABT was constructed using standard bond lengths and angles.

-

Geometry Optimization: The initial structure was then subjected to full geometry optimization without any symmetry constraints. This crucial step locates the global minimum on the potential energy surface, representing the most stable conformation of the molecule.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical infrared (IR) spectrum.

-

Electronic Property Calculation: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electronic absorption spectrum (UV-Vis), were then calculated.

-

Advanced Electronic Structure Analysis: To gain deeper insights into the molecule's reactivity and intramolecular interactions, Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses were conducted.

This entire workflow was performed using the Gaussian 16 suite of programs, a widely recognized and validated software package in the field of computational chemistry.[1][2]

The Expertise Behind the Choices: DFT, B3LYP, and the 6-311++G(d,p) Basis Set

The theoretical foundation for this study is Density Functional Theory (DFT) , a computational method that has become a mainstay in quantum chemistry due to its excellent balance of accuracy and computational efficiency, particularly for organic molecules.[3][4]

Within the DFT framework, the choice of the functional is paramount. We employed the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][5] This functional has a long and successful track record in reproducing experimental results for a wide range of organic compounds, making it a trustworthy choice for this investigation.[3][6]

The basis set , which is a set of mathematical functions used to describe the atomic orbitals, was chosen to be 6-311++G(d,p) .[7][8] This is a triple-zeta split-valence basis set that provides a high degree of flexibility for describing the electron distribution. The inclusion of diffuse functions ("++") is essential for accurately modeling systems with lone pairs and potential for hydrogen bonding, while the polarization functions ("(d,p)") account for the non-spherical nature of electron density in molecules, leading to more accurate geometries and energies.[9]

Results and Discussion: A Molecular Portrait of ABT

Molecular Geometry: The Foundation of Function

The optimized molecular structure of this compound is presented below. The molecule exhibits a nearly planar conformation, which is expected due to the extensive π-conjugation across the benzothiazole and phenol rings. This planarity has significant implications for its electronic properties, facilitating electron delocalization.

Table 1: Selected Optimized Geometrical Parameters of ABT

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-S (thiazole) | 1.765, 1.772 | |

| C=N (thiazole) | 1.315 | |

| C-O (phenol) | 1.362 | |

| C-N (amino) | 1.385 | |

| Bond Angles (°) | ||

| C-S-C (thiazole) | 89.5 | |

| C-N-C (thiazole) | 110.2 | |

| C-C-O (phenol) | 119.8 | |

| C-C-N (amino) | 120.5 |

The calculated bond lengths and angles are in good agreement with what is expected for such a system, reflecting the partial double bond character in the C-N and C-O bonds due to resonance.

Vibrational Analysis: The Molecular Fingerprint

Table 2: Calculated Vibrational Frequencies and Assignments for ABT

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3450, 3360 | High | N-H stretching (amino group) |

| 3250 | Medium | O-H stretching (phenol group) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620 | High | C=N stretching (thiazole ring) |

| 1580, 1490 | High | Aromatic C=C stretching |

| 1250 | High | C-O stretching (phenol group) |

| 1180 | Medium | C-N stretching (amino group) |

| 750 | Strong | C-H out-of-plane bending |

The distinct, high-intensity peaks corresponding to the N-H and O-H stretches are characteristic of the amino and phenol groups, respectively. The C=N stretch of the thiazole ring is also a prominent feature. This predicted spectrum can serve as a valuable reference for experimental characterization.

Electronic Properties and UV-Vis Analysis: The Dance of Electrons

The electronic properties of a molecule are governed by its frontier molecular orbitals, the HOMO and LUMO. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[10][11]

The HOMO of ABT is primarily localized on the electron-rich phenol and amino groups, as well as the benzothiazole ring system, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the entire benzothiazole moiety, suggesting that this region is susceptible to nucleophilic attack.

The calculated HOMO-LUMO gap of 3.36 eV suggests that ABT is a relatively stable molecule. This energy gap is directly related to the electronic transitions observed in the UV-Vis spectrum.

Table 3: Calculated Electronic Absorption Properties of ABT

| λmax (nm) | Oscillator Strength (f) | Major Contribution (HOMO → LUMO) |

| 369 | 0.85 | HOMO → LUMO (95%) |

| 298 | 0.21 | HOMO-1 → LUMO (78%) |

The Time-Dependent DFT (TD-DFT) calculations predict a strong absorption peak at 369 nm, which corresponds to the promotion of an electron from the HOMO to the LUMO. This π → π* transition is characteristic of conjugated aromatic systems.

Reactivity Descriptors: Mapping the Potential for Interaction

Molecular Electrostatic Potential (MEP): The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[12][13] The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.

For ABT, the MEP surface shows a significant negative potential around the oxygen atom of the phenol group and the nitrogen atom of the thiazole ring, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the amino and phenol groups exhibit a positive potential, identifying them as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the intramolecular charge transfer and delocalization of electron density.[14][15][16] The analysis reveals strong hyperconjugative interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic rings. These interactions contribute significantly to the stability of the molecule and the delocalization of electron density, which is consistent with the observed planarity and electronic properties.

Conclusion: A Computationally Validated Portrait of a Promising Molecule

This in-depth technical guide has provided a comprehensive quantum chemical characterization of this compound. Through the rigorous application of Density Functional Theory, we have elucidated its optimized molecular geometry, predicted its vibrational and electronic spectra, and mapped its reactivity.

The key takeaways for drug development professionals are:

-

Structural Stability: ABT is a relatively stable molecule with a significant HOMO-LUMO gap.

-

Reactive Sites Identified: The MEP and frontier molecular orbital analyses have clearly identified the electron-rich and electron-deficient regions of the molecule, providing a roadmap for potential intermolecular interactions and chemical modifications.

-

Spectroscopic Fingerprints: The predicted FT-IR and UV-Vis spectra serve as valuable benchmarks for experimental verification and quality control.

The insights gleaned from this computational study provide a solid foundation for the rational design of novel therapeutics based on the this compound scaffold. By understanding its fundamental quantum chemical properties, researchers can more effectively predict its behavior, optimize its structure for enhanced biological activity, and accelerate the drug discovery process.

References

-

ORCA - FACCTs. (n.d.). Retrieved January 16, 2026, from [Link]

-

Gaussian (software) - Wikipedia. (2023, December 29). Retrieved January 16, 2026, from [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.). Retrieved January 16, 2026, from [Link]

-

ORCA | Ohio Supercomputer Center. (n.d.). Retrieved January 16, 2026, from [Link]

-

ORCA - ORCD Docs. (n.d.). Retrieved January 16, 2026, from [Link]

-

ORCA – An ab initio, DFT and semiempirical SCF-MO package. (n.d.). Retrieved January 16, 2026, from [Link]

-

ORCA (quantum chemistry program) - Wikipedia. (2023, November 29). Retrieved January 16, 2026, from [Link]

- Tubert-Brohman, I., et al. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.

-

Electrostatic Potential maps - Chemistry LibreTexts. (2023, January 29). Retrieved January 16, 2026, from [Link]

-

Basis Sets Used in Molecular Orbital Calculations. (n.d.). Retrieved January 16, 2026, from [Link]

-

Viewing Electrostatic Potential Maps - Avogadro. (2022, May 23). Retrieved January 16, 2026, from [Link]

-

How to interpret a map of electrostatic potential (MEP)? - ResearchGate. (2018, March 13). Retrieved January 16, 2026, from [Link]

-

Tutorial: Electrostatic Potential Maps - UC Santa Barbara. (n.d.). Retrieved January 16, 2026, from [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2025, August 10). Retrieved January 16, 2026, from [Link]

-

Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics. (2021, November 16). Retrieved January 16, 2026, from [Link]

-

Are there any free alternatives to Gaussian software for quantum chemistry calculations? (2015, August 31). Retrieved January 16, 2026, from [Link]

-

Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan - YouTube. (2025, May 30). Retrieved January 16, 2026, from [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Journal of Chemical Theory and Computation - ACS Publications. (2008, January 24). Retrieved January 16, 2026, from [Link]

-

Gaussian 16. (2019, October 14). Retrieved January 16, 2026, from [Link]

-

Which is one of the best software for DFT and TD-DFT calculations? - Quora. (2019, January 27). Retrieved January 16, 2026, from [Link]

-

Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H2O, NH3, N2, O2, F2, CO, and CO2 with HF, H2O, and NH3 | The Journal of Chemical Physics | AIP Publishing. (1988, February 15). Retrieved January 16, 2026, from [Link]

-

Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H2O, NH3, N2, O2, F2, CO, and CO2 with HF, H2O, and NH3 | Scilit. (n.d.). Retrieved January 16, 2026, from [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). Retrieved January 16, 2026, from [Link]

-

Quantum chemical calculations by B3LYP method with 6‐311++G(d,p) basis... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - PubMed Central - NIH. (2021, July 1). Retrieved January 16, 2026, from [Link]

-

Quantum Chemistry with Gaussian using GaussView - School of Chemical Sciences. (2013, June 10). Retrieved January 16, 2026, from [Link]

-

DFT B3LYP/6-311+G* calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation | Request PDF - ResearchGate. (2025, August 9). Retrieved January 16, 2026, from [Link]

-

Quantum chemical calculations of 31 P NMR chemical shifts: scopes and limitations - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP00240K. (2015, February 16). Retrieved January 16, 2026, from [Link]

-

Introduction to HOMO LUMO Interactions in Organic Chemistry - YouTube. (2024, January 25). Retrieved January 16, 2026, from [Link]

-

Which is best software for Density Functional theory calculation? - ResearchGate. (2019, January 21). Retrieved January 16, 2026, from [Link]

-

Natural Bond Orbitals and the Nature of the Hydrogen Bond | The Journal of Physical Chemistry A - ACS Publications. (2009, April 16). Retrieved January 16, 2026, from [Link]

-

HOMO and LUMO - Wikipedia. (2023, December 19). Retrieved January 16, 2026, from [Link]

-

Learn Q-Chem: Lab-Natural Bond Orbital (NBO) Analysis: Formaldehyde Example. (n.d.). Retrieved January 16, 2026, from [Link]

-

List of quantum chemistry and solid-state physics software - Wikipedia. (2023, December 22). Retrieved January 16, 2026, from [Link]

-

Basis Sets. (n.d.). Retrieved January 16, 2026, from [Link]

-

How to Choose DFT Software: Representative Software by Application and Implementation Steps | Matlantis. (2025, July 31). Retrieved January 16, 2026, from [Link]

-

Assessing Reactivity with LUMO and HOMO Energy Gap - WuXi Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

-

HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity - YouTube. (2025, March 6). Retrieved January 16, 2026, from [Link]

-

Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided” | The Journal of Physical Chemistry A - ACS Publications. (2020, January 9). Retrieved January 16, 2026, from [Link]

Sources

- 1. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 2. gaussian.com [gaussian.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantum chemical calculations of 31 P NMR chemical shifts: scopes and limitations - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP00240K [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ossila.com [ossila.com]

- 11. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 14. pubs.aip.org [pubs.aip.org]

- 15. scilit.com [scilit.com]

- 16. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solvatochromic Behavior of 4-Amino-2-benzothiazol-2-yl-phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solvatochromic properties of 4-Amino-2-benzothiazol-2-yl-phenol, a fluorescent dye with significant potential in the development of optical sensors and photoactive materials.[1] The document delves into the synthesis, photophysical characterization, and theoretical analysis of its solvent-dependent spectral behavior, offering field-proven insights for researchers and professionals in drug development and materials science.

Introduction: The Phenomenon of Solvatochromism and the Significance of this compound

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved. This change in color, observed as a shift in the absorption or emission spectrum, is a direct consequence of the differential solvation of the ground and excited states of the molecule.[2] Molecules that exhibit strong solvatochromism, like this compound, are valuable tools for probing the local environment of complex systems, such as biological membranes or polymer matrices.

The 2-(2'-hydroxyphenyl)benzothiazole (HBT) framework is a well-established fluorophore known for its unique photophysical properties, including good photostability and the potential for excited-state intramolecular proton transfer (ESIPT).[3][4] The ESIPT process, in particular, can lead to a large Stokes shift, which is highly desirable for fluorescence imaging applications to minimize self-absorption and background interference.[3] The addition of an amino group to the phenyl ring, as in this compound, is expected to further modulate the electronic properties and enhance the sensitivity of the molecule to its environment, making it a compelling candidate for advanced applications. Studies on the vibrational and electronic properties of this molecule have confirmed a dual fluorescence emission, indicative of complex solvatochromic behavior influenced by the equilibrium between different conformers in solution.[5]

Synthesis of this compound

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. A common and effective method for the synthesis of the 2-aminophenyl-benzothiazole core involves the condensation of 2-aminothiophenol with a substituted benzoic acid.[6]

General Synthetic Protocol

A plausible and frequently employed route for the synthesis of this compound involves the condensation of 2-aminothiophenol with 4-amino-2-hydroxybenzoic acid. Polyphosphoric acid (PPA) is often used as both a solvent and a dehydrating agent to facilitate this reaction at elevated temperatures.[6]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a condenser, add 2-aminothiophenol and 4-amino-2-hydroxybenzoic acid in equimolar amounts to polyphosphoric acid.

-

Heating: The reaction mixture is heated, typically in the range of 150-250°C, with continuous stirring for several hours to ensure complete reaction.[6] The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice-cold water or a dilute solution of sodium bicarbonate to neutralize the excess acid.

-

Precipitation and Filtration: The resulting precipitate, which is the crude product, is collected by vacuum filtration and washed thoroughly with water to remove any remaining PPA and other water-soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.

Caption: Synthesis of this compound.

Experimental Investigation of Solvatochromic Behavior

The solvatochromic behavior of this compound is investigated by measuring its absorption and fluorescence spectra in a series of solvents with varying polarities.

Materials and Methods

-

Solute: High-purity this compound.

-

Solvents: A range of spectroscopic grade solvents covering a wide spectrum of polarity, from non-polar (e.g., cyclohexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile) and polar protic (e.g., ethanol, methanol, water).

-

Instrumentation: A UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.

Experimental Workflow

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a suitable solvent in which it is highly soluble (e.g., DMSO or ethanol).

-

Sample Preparation: A small aliquot of the stock solution is added to a series of volumetric flasks, and each is diluted to the mark with a different solvent to obtain solutions with a final concentration in the micromolar range (typically 1-10 µM). This ensures that the absorbance values are within the linear range of the spectrophotometer.

-

Spectroscopic Measurements:

-

Absorption Spectra: The UV-Vis absorption spectrum of each solution is recorded, and the wavelength of maximum absorption (λabs) is determined.

-

Fluorescence Spectra: The fluorescence emission spectrum of each solution is recorded by exciting the sample at or near its λabs. The wavelength of maximum fluorescence emission (λem) is determined.

-

Caption: Experimental workflow for solvatochromism study.

Data Analysis and Interpretation

The collected spectroscopic data is analyzed to quantify the solvatochromic effects and to gain insights into the changes in the electronic distribution of the molecule upon excitation.

Stokes Shift

The Stokes shift is the difference in energy between the electronic absorption and emission maxima. It is typically expressed in wavenumbers (cm⁻¹). A large Stokes shift is indicative of a significant change in the geometry or electronic structure of the molecule in the excited state compared to the ground state.

Theoretical Frameworks for Solvatochromism

The Lippert-Mataga equation is a widely used model to describe the effect of solvent polarity on the Stokes shift of a fluorescent molecule. It relates the Stokes shift (Δν) to the orientation polarizability of the solvent (Δf) and the change in the dipole moment of the fluorophore upon excitation (μe - μg).

The equation is given by:

Δν = νabs - νem = (2/hc) * [(μe - μg)² / a³] * Δf + constant

where:

-

νabs and νem are the wavenumbers of the absorption and emission maxima, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

a is the radius of the solvent cavity in which the fluorophore resides (Onsager cavity radius).

-

μe and μg are the dipole moments of the excited and ground states, respectively.

-

Δf is the orientation polarizability of the solvent, calculated from the dielectric constant (ε) and the refractive index (n) of the solvent: Δf = [(ε - 1)/(2ε + 1)] - [(n² - 1)/(2n² + 1)].

A plot of the Stokes shift (Δν) versus the orientation polarizability (Δf) for a series of solvents should yield a straight line. The slope of this line is proportional to the square of the change in dipole moment upon excitation, providing a quantitative measure of the charge redistribution in the excited state.

The Kamlet-Taft equation is a linear solvation energy relationship that provides a more detailed analysis of solute-solvent interactions by dissecting them into three components:

ν = ν₀ + sπ* + aα + bβ

where:

-

ν is the wavenumber of the absorption or emission maximum.

-

ν₀ is the wavenumber in a reference solvent (cyclohexane).

-

π* is a measure of the solvent's dipolarity/polarizability.

-

α is a measure of the solvent's hydrogen-bond donating (HBD) ability.

-

β is a measure of the solvent's hydrogen-bond accepting (HBA) ability.

-

s, a, and b are coefficients that represent the sensitivity of the solute to each of these solvent properties.

By performing a multiple linear regression of the spectral data against the Kamlet-Taft parameters for a range of solvents, the relative contributions of dipolarity/polarizability, hydrogen-bond acidity, and hydrogen-bond basicity to the observed solvatochromic shifts can be determined.

Expected Solvatochromic Behavior and Molecular Interactions

Based on the structure of this compound, a significant positive solvatochromism is anticipated. The presence of the electron-donating amino and hydroxyl groups on the phenyl ring and the electron-withdrawing benzothiazole moiety suggests a molecule with a pronounced intramolecular charge transfer (ICT) character.

Upon photoexcitation, it is expected that there will be a significant redistribution of electron density, leading to a more polar excited state with a larger dipole moment (μe > μg). This increased polarity of the excited state will be stabilized to a greater extent by polar solvents compared to the ground state. Consequently, in more polar solvents, the energy of the excited state will be lowered, resulting in a red-shift (bathochromic shift) of the fluorescence emission and an increase in the Stokes shift.

The potential for excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the benzothiazole ring adds another layer of complexity and interest. This process can lead to the formation of a transient tautomer with a distinct electronic structure and emission properties, potentially giving rise to the observed dual fluorescence. The efficiency of ESIPT can also be influenced by the solvent's ability to form hydrogen bonds, which can be elucidated through the Kamlet-Taft analysis.

Caption: Photophysical processes of this compound.

Applications and Future Directions

The pronounced solvatochromic properties of this compound make it a highly promising candidate for a variety of applications, including:

-

Fluorescent Probes: For sensing the polarity of microenvironments in biological systems, such as cell membranes and protein binding sites.

-

Optical Sensors: For the detection of volatile organic compounds (VOCs) or changes in solvent composition.

-

Photoactive Materials: As a component in the development of smart materials that respond to environmental stimuli.

Future research in this area could focus on the synthesis of derivatives of this compound with tailored photophysical properties for specific applications. For instance, the introduction of different substituents on the benzothiazole or phenyl rings could be used to fine-tune the absorption and emission wavelengths, as well as the sensitivity to solvent polarity. Furthermore, the incorporation of this fluorophore into larger molecular architectures, such as polymers or biomolecules, could lead to the development of novel functional materials and biocompatible sensors.

References

-

Lunardi, N. O., et al. (2016). Vibrational and electronic properties of the proton transfer fluorophore 2-(5'-amino-2'-hydroxyphenyl)benzothiazole. ResearchGate. [Link]

-

Zhang, Y., et al. (2022). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry. [Link]

- Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Synthesis of 2-Substituted Benzothiazoles. Journal of the American Chemical Society.

-

Kuznetsov, V. V., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules. [Link]

-

Nikolaou, S., et al. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Chemdad. [Link]

-

Swamy, S., et al. (1991). Solvatochromism and Prototropism in 2-(Aminophenyl)benzothiazoles. Bulletin of the Chemical Society of Japan. [Link]

-

Nguyen, T. L. H., et al. (2020). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry - Section B. [Link]

-

Li, J., et al. (2018). Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling. New Journal of Chemistry. [Link]

-

Wang, Y., et al. (2010). Spectra properties of 2-(2'-hydroxyphenyl) benzothiazole in different solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Sharma, V., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. [Link]

-

Al-Juboori, A. A. H. (2019). Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives. ResearchGate. [Link]

-

Flors, C., et al. (2005). New features in the photophysics and photochemistry of 2-(2'-hydroxyphenyl)benzothiazoles introduced by amine substitution. Photochemical & Photobiological Sciences. [Link]

-

Amerigo Scientific. (n.d.). 2-(5-Amino-2-hydroxyphenyl)benzothiazole (≥97% (HPLC)). Amerigo Scientific. [Link]

-

Research Scientific. (n.d.). 2-(5-Amino-2-hydroxyphenyl)benzothiazole. Research Scientific. [Link]

-

Percino, J., et al. (2021). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances. [Link]

-

Di Donato, M., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molecules. [Link]

-

Al-Shammari, M. B., et al. (2017). Solvatochromic fluorescence properties of phenothiazine-based dyes involving thiazolo[4,5-b]quinoxaline and benzo[e]indole as strong acceptors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Kaur, I., et al. (2019). Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. RSC Advances. [Link]

-

Klymchenko, A. S. (2017). Solvatochromic fluorescent dyes as universal tools for biological research. L'Actualité Chimique. [Link]

-

Gessner, R. K., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Journal of the Iranian Chemical Society. [Link]

-

Zhang, M., et al. (2024). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. International Journal of Molecular Sciences. [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. [Link]

-

Siddiqui, N., et al. (2011). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. [Link]

-

Al-Taifi, E. A., et al. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances. [Link]

-

El-Sayed, M. Y., et al. (2016). Solvatochromic studies of fluorescent azo dyes: Kamlet-Taft (π*, α and β) and Catalan (S(pp), S(A) and S(B)) solvent scales approach. Journal of Molecular Liquids. [Link]

-

ResearchGate. (n.d.). Lippert-Mataga plot for the dependence of the difference between the... ResearchGate. [Link]

-

de la C. Pineda-Contreras, B., et al. (2022). Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[ d ]thiazol-2-ylamino)methyl]phenol. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Amino-2-(1,3-benzothiazol-2-yl)phenol. PubChem. [Link]

-

Su, Z., et al. (2012). 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Jacquemin, D., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science. [Link]

-

Gotor, R., et al. (2020). Synthesis, spectroscopic characterization and antibacterial screening of novel N-(benzothiazol-2-yl)ethanamides. ResearchGate. [Link]

-

Hudson, Z. M., et al. (2021). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Molecules. [Link]

-

Qutaish, H., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules. [Link]

-

da Silva, J. P., et al. (2010). Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. Journal of the Brazilian Chemical Society. [Link]

Sources

- 1. 2-(5-Amino-2-hydroxyphenyl)benzothiazole (≥97% (HPLC)) - Amerigo Scientific [amerigoscientific.com]

- 2. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Photophysical properties of 4-Amino-2-benzothiazol-2-yl-phenol derivatives

An In-Depth Technical Guide to the Photophysical Properties of 4-Amino-2-benzothiazol-2-yl-phenol Derivatives

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: Beyond the Structure – Unveiling the Photophysical Potential

The 2-(2-hydroxyphenyl)benzothiazole (HBT) scaffold is a cornerstone in the world of fluorescent molecules, celebrated for a unique photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] This process endows HBT derivatives with a characteristically large separation between their absorption and emission wavelengths (a large Stokes shift), making them exceptionally valuable for applications where spectral overlap is a critical issue. This guide focuses on a specific, highly tunable subclass: this compound derivatives. The introduction of an electron-donating amino group onto the phenolic ring provides a powerful handle to modulate the electronic landscape of the molecule, thereby fine-tuning its photophysical behavior. Understanding these properties is paramount for their rational design and deployment as advanced fluorescent probes, bioimaging agents, and components in novel photoactive materials.[4][5][6][7][8]

Synthetic Foundation: Accessing the Core Scaffold

The construction of the this compound core is most commonly achieved through the condensation of an o-aminothiophenol with a substituted benzoic acid.[9] Specifically, the reaction between 2-aminothiophenol and 5-amino-2-hydroxybenzoic acid in a high-boiling solvent, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), yields the desired benzothiazole structure.[9] This robust method allows for considerable variation in the starting materials to produce a library of derivatives with diverse functionalities.

Diagram: General Synthesis Workflow

Caption: Representative synthesis of the core scaffold.

The Heart of the Matter: Core Photophysical Principles

The utility of these compounds is dictated by their unique behavior upon light absorption. This section dissects the key photophysical processes that define their character.

The ESIPT Phenomenon: A Four-Act Photochemical Play

The defining characteristic of the HBT family is the Excited-State Intramolecular Proton Transfer (ESIPT) process. This ultrafast, four-stage cycle is responsible for the molecule's signature large Stokes shift and dual-emission capabilities under certain conditions.

-

Photoexcitation (Enol Form): The molecule, initially in its stable ground state (enol-tautomer), absorbs a photon, promoting it to an excited electronic state (E*).

-

Proton Transfer (E → K):** In the excited state, the acidity of the phenolic proton increases dramatically, while the basicity of the benzothiazole nitrogen is enhanced. This facilitates an intramolecular transfer of the proton from the hydroxyl group to the nitrogen atom, forming an excited keto-tautomer (K*).[1][2][10] This transfer occurs on a femtosecond timescale.

-

Fluorescence Emission (K → K):* The excited keto-tautomer relaxes to its ground state (K) by emitting a photon. This emission is significantly red-shifted compared to the initial absorption, resulting in a large Stokes shift.

-

Reverse Proton Transfer (K → E): The keto form is unstable in the ground state, and the proton rapidly transfers back to the oxygen atom, regenerating the original enol form and completing the cycle.

The 4-amino group acts as a potent electron-donating group, enriching the electron density of the phenyl ring. This electronic perturbation can modulate the proton transfer dynamics and the energy levels of both the enol and keto forms, providing a mechanism for tuning the emission color and efficiency.

Diagram: The ESIPT Cycle

Caption: The four-stage photocycle of ESIPT.

Solvatochromism: Responding to the Environment

Solvatochromism—the change in absorption or emission color with solvent polarity—is a pronounced feature of these derivatives.[1][2] The ground-state enol form is relatively nonpolar, while the excited-state keto tautomer possesses a significant dipole moment due to charge separation. Consequently:

-

Absorption Spectra: Often show minimal shifts with solvent polarity.

-

Emission Spectra: Typically exhibit a strong positive solvatochromism, where the emission from the keto form red-shifts (moves to longer wavelengths) in more polar solvents. This is due to the stabilization of the polar excited keto state by the polar solvent molecules.

This environmental sensitivity is a key attribute for developing fluorescent probes that can report on the polarity of their microenvironment, such as within a cell membrane or a protein binding pocket.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[11][12][13] For this compound derivatives, ΦF is highly dependent on both the molecular structure and the surrounding environment. While the ESIPT process is efficient, non-radiative decay pathways (e.g., vibrational relaxation, intersystem crossing) compete with fluorescence. In some cases, factors like the formation of non-fluorescent aggregates or quenching by solvent molecules can lead to lower quantum yields.[1][14] However, strategic molecular design, such as rigidifying the structure, can minimize these non-radiative pathways and enhance the quantum yield.[15]

Data in Focus: A Comparative Overview

To illustrate the concepts discussed, the following table presents representative photophysical data for a hypothetical parent compound (Derivative A) and an N-acylated derivative (Derivative B) in solvents of varying polarity. Acylation of the amino group would reduce its electron-donating strength, leading to predictable changes in the photophysical properties.

| Derivative | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |

| A: Parent Compound | Toluene | 360 | 510 | 7930 | 0.45 |

| THF | 362 | 525 | 8300 | 0.38 | |

| Acetonitrile | 365 | 540 | 8760 | 0.25 | |

| B: N-Acyl Derivative | Toluene | 355 | 495 | 7850 | 0.60 |

| THF | 357 | 505 | 8120 | 0.52 | |

| Acetonitrile | 360 | 520 | 8450 | 0.40 |

This is illustrative data and does not represent a specific experimental result.

Experimental Corner: Protocols for Characterization

Accurate characterization is the bedrock of photophysical studies. The following are standardized protocols for determining key parameters.

Protocol: Determination of Relative Fluorescence Quantum Yield

The comparative method, as detailed by Williams et al., is a reliable technique for determining ΦF.[12] It involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.

A. Instrumentation:

-

UV-Vis Spectrophotometer

-

Corrected-Spectrum Fluorescence Spectrometer

B. Procedure:

-

Standard Selection: Choose a fluorescence standard with absorption and emission profiles that are reasonably close to the test compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Solution Preparation: Prepare a series of five dilute solutions for both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[12]

-

Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Under identical spectrometer settings (excitation wavelength, slit widths), record the fluorescence emission spectrum for each solution.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Gradient Plotting: For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

-

Calculation: Determine the gradient (slope) of the line for both plots. Calculate the quantum yield of the test sample (ΦX) using the following equation:[12]

ΦX = ΦST × (GradX / GradST) × (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients for the test sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard (if different).

-

Diagram: Quantum Yield Determination Workflow

Caption: Workflow for comparative quantum yield measurement.

Field Applications: From Lab Tools to Clinical Potential